Ilunocitinib is a synthetic organic compound classified as a Janus kinase inhibitor, specifically designed for veterinary applications. Developed by Elanco Animal Health, it is primarily used to treat inflammatory skin conditions in animals. The compound's chemical structure is defined by its IUPAC name: 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile, and it has a CAS Registry Number of 1187594-14-4 .
Ilunocitinib is sourced from Elanco Animal Health, which focuses on developing innovative solutions for animal health issues. The compound falls under the category of synthetic organic compounds and is recognized for its role in modulating immune responses through the inhibition of Janus kinases, which are crucial in various signaling pathways associated with inflammation and immune function .
The synthesis of Ilunocitinib involves several steps that include the preparation of key intermediates. The process typically employs organic solvents such as dimethyl sulfoxide and various catalysts to facilitate reactions like cyclization, sulfonylation, and nitrile formation.
The molecular structure of Ilunocitinib features a complex arrangement that includes a cyclopropyl sulfonyl group, a pyrazole ring, and an azetidine moiety. This intricate design contributes to its biological activity as a Janus kinase inhibitor.
Ilunocitinib can undergo various chemical transformations:
These reactions are crucial for exploring derivatives of Ilunocitinib that may exhibit different biological properties or improved efficacy against specific targets .
Ilunocitinib acts primarily by inhibiting Janus kinases, which are involved in the signaling pathways of several cytokines that mediate inflammatory responses. By blocking these pathways, Ilunocitinib reduces inflammation and alleviates symptoms associated with skin conditions in animals.
Ilunocitinib is primarily utilized in veterinary medicine for treating inflammatory skin conditions such as dermatitis and pruritus in animals. Its development reflects a growing interest in targeted therapies that minimize side effects compared to traditional systemic treatments like corticosteroids.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway serves as a pivotal signaling cascade for cytokines involved in inflammatory and immune responses. Dysregulation of this pathway is mechanistically linked to allergic skin diseases, including canine atopic dermatitis (cAD), where excessive cytokine signaling drives pruritus and skin lesion formation [9]. Ilunocitinib (chemical name: 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile; CAS: 1187594-14-4) was designed as a small-molecule inhibitor targeting the ATP-binding site of JAK enzymes, particularly JAK1 and JAK2 [3] [10]. This specificity aims to disrupt the phosphorylation of STAT proteins (notably STAT1, STAT3, and STAT5), thereby attenuating downstream transcription of pro-inflammatory mediators like interleukin-31 (IL-31), a key pruritogen in dogs [5] [9].
The drug's design leveraged structure-activity relationship (SAR) studies to optimize binding affinity while minimizing off-target effects. Ilunocitinib's core scaffold features a pyrrolopyrimidine group, which mimics ATP's adenine moiety, enabling competitive inhibition at the kinase domain. Additional structural elements, including an azetidine ring and cyclopropyl sulfonyl group, enhance hydrophobic interactions with JAK's catalytic cleft [3] [10]. Preclinical studies confirmed its ability to suppress IL-31-induced STAT phosphorylation in canine peripheral blood mononuclear cells, validating target engagement [5].
Ilunocitinib’s development exemplifies strategic structural simplification to enhance drug-likeness. Initial leads from high-throughput screening (HTS) exhibited potent JAK inhibition but suffered from high molecular weight (>500 Da) and poor pharmacokinetics [4] [8]. Medicinal chemists applied "molecular obesity" reduction principles, systematically removing nonessential groups while retaining pharmacophores critical for target binding [4].
Optimization Steps:
Core Scaffold Refinement:The lead compound’s pentacyclic structure was truncated to a tricyclic pyrrolopyrimidine-pyrazole core, reducing molecular weight to 383.43 g/mol and improving solubility (DMSO solubility: 150 mg/mL) [7] [10]. This aligned with Lipinski’s Rule of Five parameters, enhancing oral absorption [4].
Critical Pharmacophore Retention:
Table 1: Evolution of Key Properties During Optimization
Parameter | Lead Compound | Ilunocitinib (Clinical Candidate) |
---|---|---|
Molecular weight (g/mol) | 498 | 383.43 |
cLogP | 4.8 | 2.6 |
JAK1 IC₅₀ (nM) | 85 | 3.2 |
Metabolic stability (t₁/₂, min) | 12 | 42 |
The final candidate demonstrated >80% oral bioavailability in dogs and sustained plasma concentrations >IC₉₀ for 24 hours, supporting once-daily dosing [5].
The foundational intellectual property for ilunocitinib is protected under patent WO2009114512A1, titled "JAK Inhibiting Compounds and Methods of Use" [3]. This patent discloses azetidine-based derivatives with JAK inhibitory activity, emphasizing ilunocitinib’s unique 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidine scaffold substituted with a cyclopropyl sulfonyl group and acetonitrile tail [3] [7].
Key Claims and Innovations:
Scope of Coverage:Broad protection for compounds of Formula I, encompassing ilunocitinib’s core structure and 120 analogs. Specific claims cover pharmaceutical compositions and methods for treating immune-mediated disorders (e.g., atopic dermatitis, rheumatoid arthritis) [3].
Synthetic Advantages:The patent details a scalable 7-step synthesis, featuring:
Table 2: Representative Analogs from WO2009114512A1
Compound | R₁ (Sulfonyl) | R₂ (Azetidine) | JAK1 IC₅₀ (nM) |
---|---|---|---|
Example 27 (Ilunocitinib) | Cyclopropyl | -CH₂CN | 3.2 |
Example 14 | Phenyl | -CH₃ | 28 |
Example 33 | Methyl | -CH₂CONH₂ | 56 |
The patent’s breadth secures commercial exclusivity until 2029, with extensions for veterinary applications [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: